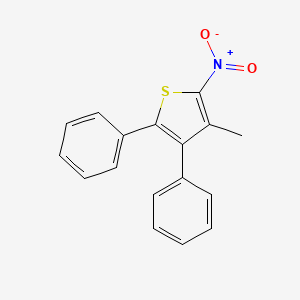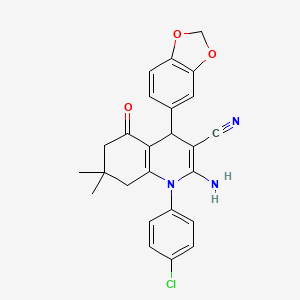
3-Methyl-2-nitro-4,5-diphenylthiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-2-nitro-4,5-diphenylthiophene is a compound belonging to the thiophene family, which is characterized by a five-membered ring containing one sulfur atom. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Vorbereitungsmethoden
The synthesis of 3-Methyl-2-nitro-4,5-diphenylthiophene can be achieved through various synthetic routes. One common method involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions . Industrial production methods often utilize similar condensation reactions, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
3-Methyl-2-nitro-4,5-diphenylthiophene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form thiophene 1-oxides and thiophene 1,1-dioxides.
Substitution: Electrophilic substitution reactions are common, where the nitro group can be replaced by other functional groups.
Common reagents used in these reactions include phosphorus pentasulfide for sulfurization, and various reducing agents for the reduction of the nitro group . Major products formed from these reactions include thiophene oxides, dioxides, and aminothiophene derivatives .
Wissenschaftliche Forschungsanwendungen
3-Methyl-2-nitro-4,5-diphenylthiophene has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Methyl-2-nitro-4,5-diphenylthiophene involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The sulfur atom in the thiophene ring also plays a crucial role in its reactivity and interaction with biological targets .
Vergleich Mit ähnlichen Verbindungen
3-Methyl-2-nitro-4,5-diphenylthiophene can be compared with other thiophene derivatives such as:
2-Substituted thiophenes: These compounds have similar biological activities but differ in their substitution patterns and reactivity.
Thiophene 1,1-dioxides: These compounds are more reactive and thermally labile compared to their parent thiophenes.
Aminothiophenes: These derivatives are formed by the reduction of nitrothiophenes and exhibit different biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C17H13NO2S |
|---|---|
Molekulargewicht |
295.4 g/mol |
IUPAC-Name |
3-methyl-2-nitro-4,5-diphenylthiophene |
InChI |
InChI=1S/C17H13NO2S/c1-12-15(13-8-4-2-5-9-13)16(21-17(12)18(19)20)14-10-6-3-7-11-14/h2-11H,1H3 |
InChI-Schlüssel |
BNVAUSXYLJXRGW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC(=C1C2=CC=CC=C2)C3=CC=CC=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-nitrophenol](/img/structure/B15012121.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-{(E)-[5-(3-methyl-4-nitrophenyl)furan-2-yl]methylidene}acetohydrazide](/img/structure/B15012129.png)
![1-[1-(3-methylphenyl)-1H-tetrazol-5-yl]-N-[(E)-phenylmethylidene]cyclohexanamine](/img/structure/B15012144.png)
![2-[(2-Phenoxyethyl)sulfanyl]-6-(thiophen-2-yl)pyridine-3-carbonitrile](/img/structure/B15012156.png)

![2,4-dichloro-6-[(E)-{[2-(2,2,3,3-tetrafluoropropoxy)phenyl]imino}methyl]phenol](/img/structure/B15012164.png)
![3-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl 3-bromobenzoate](/img/structure/B15012167.png)
![N-[2-(3-methoxyphenoxy)ethyl]octadecanamide](/img/structure/B15012173.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N'-[(2E)-4-methylpentan-2-ylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B15012192.png)
![N,N'-bis[(E)-(4-bromophenyl)methylidene]-3,3'-dimethylbiphenyl-4,4'-diamine](/img/structure/B15012193.png)
![N-{2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-4-tert-butylbenzamide](/img/structure/B15012213.png)
![3-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate](/img/structure/B15012216.png)
![N-[(E)-(4-bromophenyl)methylidene]-2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B15012221.png)
![(5E)-5-[(5-bromo-2-methoxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B15012224.png)
